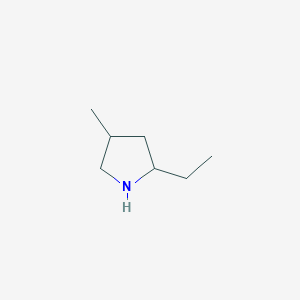

2-Etil-4-metilpirrolidina

Descripción general

Descripción

2-Ethyl-4-methylpyrrolidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Ethyl-4-methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de la 2-Etil-4-metilpirrolidina

La this compound es un derivado del anillo de pirrolidina, un heterociclo de nitrógeno de cinco miembros ampliamente utilizado en química medicinal. Su estructura única permite una diversa actividad biológica y utilidad en diversas aplicaciones científicas. A continuación, se presenta un análisis detallado de seis aplicaciones distintas de la this compound en la investigación científica.

Descubrimiento y desarrollo de fármacos

This compound: sirve como un andamiaje versátil en el descubrimiento de fármacos. Su naturaleza saturada y su no planaridad contribuyen a la estereoquímica de las moléculas, influyendo en su actividad biológica . La capacidad del compuesto para explorar de manera eficiente el espacio farmacoforo debido a su hibridación sp3 lo convierte en un componente valioso en el desarrollo de nuevos compuestos biológicamente activos.

Organocatálisis asimétrica

Este compuesto juega un papel crucial en la organocatálisis asimétrica, un método utilizado para construir arquitecturas moleculares complejas con alta enantioselectividad . El anillo de pirrolidina, particularmente los derivados como la this compound, se utiliza a menudo para sintetizar organocatalizadores que facilitan diversas transformaciones sintéticas asimétricas.

Síntesis de compuestos biológicamente activos

Los investigadores utilizan la this compound para crear moléculas bioactivas con selectividad de objetivo. Las características estructurales del compuesto, incluida la posibilidad de introducir varios sustituyentes, permiten la creación de moléculas con posibles aplicaciones terapéuticas .

Mejora de las propiedades fisicoquímicas

La introducción de this compound en los candidatos a fármacos puede modificar los parámetros fisicoquímicos, mejorando los perfiles ADME/Tox de estas moléculas . Esta modificación es crucial para el desarrollo de fármacos con mejores perfiles de absorción, distribución, metabolismo, excreción y toxicidad.

Diversidad estructural en química medicinal

Debido a su naturaleza saturada, la this compound contribuye a la diversidad estructural de los compuestos medicinales. Permite a los químicos ir más allá de los andamiajes de anillos heteroaromáticos planos y explorar estructuras tridimensionales, lo que puede conducir al descubrimiento de nuevos fármacos .

Estereogenicidad y unión enantioselectiva

La estereogenicidad de los carbonos en el anillo de pirrolidina, como en la this compound, es significativa para el perfil biológico de los candidatos a fármacos. Diferentes isómeros estereoisómeros y orientaciones espaciales de los sustituyentes pueden resultar en modos de unión variados a proteínas enantioselectivas, lo que afecta la eficacia del fármaco .

Mecanismo De Acción

Target of Action

2-Ethyl-4-methylpyrrolidine is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets

Mode of Action

Pyrrolidine alkaloids in general are known to interact with their targets in a variety of ways, leading to a range of biological effects . The specific interactions and resulting changes caused by 2-Ethyl-4-methylpyrrolidine would require further investigation.

Biochemical Pathways

Pyrrolidine alkaloids are known to affect a variety of biochemical pathways, leading to a range of downstream effects

Result of Action

Pyrrolidine alkaloids are known to have a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects . The specific effects of 2-Ethyl-4-methylpyrrolidine would require further investigation.

Propiedades

IUPAC Name |

2-ethyl-4-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-7-4-6(2)5-8-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSAPHBUGZJARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)

![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)